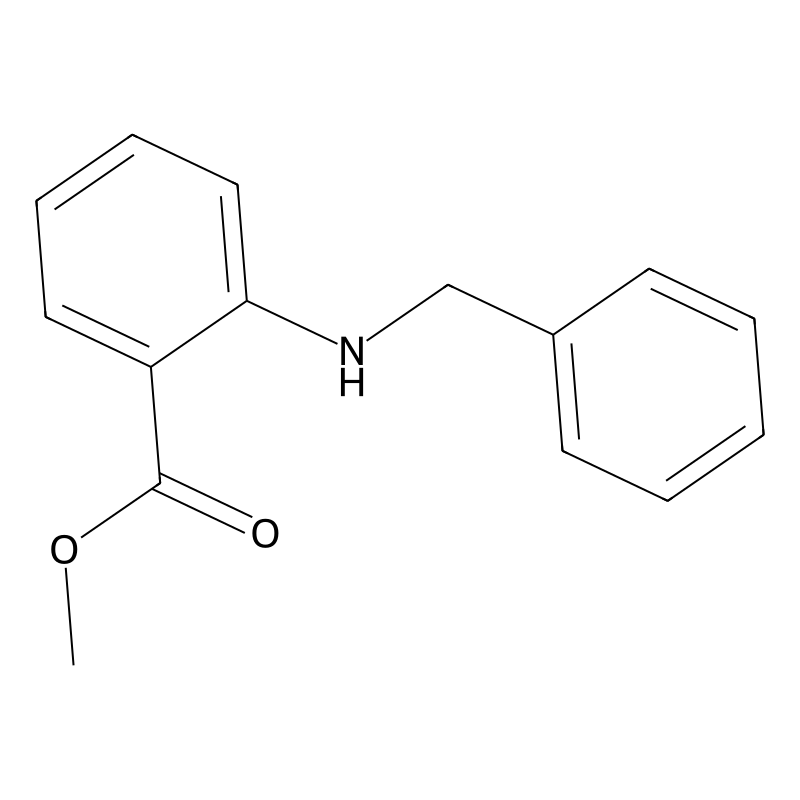

Methyl 2-(benzylamino)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(benzylamino)benzoate is an aromatic compound with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of approximately 241.29 g/mol. It features a methyl ester group attached to a 2-(benzylamino)benzoate structure, which consists of a benzene ring substituted with both a benzylamino group and a methoxycarbonyl group. This compound is recognized for its unique structural properties that facilitate various

Methyl 2-(benzylamino)benzoate can participate in several chemical transformations:

- Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution: The benzylamino group can act as a nucleophile in reactions with electrophiles, leading to the formation of various derivatives.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines, which are useful intermediates in organic synthesis.

Research indicates that methyl 2-(benzylamino)benzoate exhibits notable biological activities, including:

- Anticancer Properties: It serves as an important intermediate in the synthesis of compounds with anticancer potential, such as camptothecin derivatives .

- Anti-inflammatory Effects: Compounds derived from methyl 2-(benzylamino)benzoate have shown promise in treating inflammatory diseases .

- Antimicrobial Activity: Some derivatives demonstrate effectiveness against certain bacterial strains, contributing to its potential use in pharmaceuticals.

The synthesis of methyl 2-(benzylamino)benzoate typically involves:

- Starting Materials: Methyl 2-amino-5-hydroxybenzoate, bromomethylbenzene, and potassium carbonate.

- Procedure:

Methyl 2-(benzylamino)benzoate finds application in various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of herbicides, fungicides, and anticancer drugs .

- Organic Synthesis: The compound is utilized in the preparation of complex organic molecules due to its reactive functional groups.

- Chemical Research: It serves as a model compound for studying reaction mechanisms involving benzylamines and esters.

Studies on the interactions of methyl 2-(benzylamino)benzoate with biological systems have revealed:

- Its potential as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.

- The ability to form complexes with metal ions, which may enhance its biological efficacy or alter its pharmacokinetic properties.

Methyl 2-(benzylamino)benzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl benzoate | Simple ester of benzoic acid | Lacks amino functionality |

| Benzylamine | Primary amine with a benzyl group | No ester functionality |

| Methyl 2-amino benzoate | Amino group at position 2 on benzoic acid | Lacks benzyl substitution |

| Methyl 3-(benzylamino)benzoate | Benzylamino at position 3 on benzoic acid | Different positional isomer |

Methyl 2-(benzylamino)benzoate stands out due to its dual functional groups (the benzylamine and ester), allowing it to participate in diverse

The construction of the methyl 2-(benzylamino)benzoate scaffold requires careful consideration of synthetic approaches that can effectively forge the carbon-nitrogen bond between the benzoyl and amino functionalities while maintaining the integrity of the ester group. Modern synthetic strategies have concentrated on three primary methodological approaches: reductive amination protocols, optimized benzylation procedures, and comparative esterification techniques. Each approach offers distinct advantages in terms of reaction efficiency, substrate scope, and operational simplicity, making them valuable tools for accessing this important chemical scaffold.

Reductive Amination Strategies Using Methyl Anthranilate Derivatives

Reductive amination has emerged as the predominant synthetic strategy for constructing methyl 2-(benzylamino)benzoate, utilizing methyl anthranilate as the primary starting material. This approach involves the direct condensation of methyl anthranilate with benzaldehyde followed by in situ reduction to form the desired secondary amine product. The synthetic pathway begins with the nucleophilic attack of the amino group in methyl anthranilate on the carbonyl carbon of benzaldehyde, forming an imine intermediate that subsequently undergoes reduction to yield the target compound.

Recent methodological advances have established three distinct protocols for achieving high-efficiency reductive amination with electron-deficient anilines such as methyl anthranilate. Method A employs borane tetrahydrofuran complex with acetic acid in dichloromethane (borane tetrahydrofuran/acetic acid/dichloromethane), requiring reaction times of several hours at room temperature. This protocol has demonstrated reliable performance across a broad substrate scope, though it suffers from slower reaction kinetics compared to more advanced variants.

Method B utilizes borane tetrahydrofuran with trimethylsilyl chloride in dimethylformamide (borane tetrahydrofuran/trimethylsilyl chloride/dimethylformamide), achieving full conversions within 10 to 25 minutes at 0 degrees Celsius. The incorporation of trimethylsilyl chloride as an additive significantly accelerates the reaction rate while suppressing unwanted side reactions, including carbonyl reduction and nitrogen-ethylation pathways that can compromise product yields. Method C represents a cost-effective alternative employing sodium borohydride with trimethylsilyl chloride in dimethylformamide (sodium borohydride/trimethylsilyl chloride/dimethylformamide), delivering comparable results to Method B while utilizing less expensive reducing agents.

The substrate scope investigations have revealed that methyl anthranilate readily participates in reductive amination reactions with various aromatic aldehydes, including benzaldehyde, under optimized conditions. The reaction proceeds through initial imine formation, which is facilitated by the electron-withdrawing nature of the ester group that activates the adjacent amino functionality toward nucleophilic attack. The subsequent reduction step is highly selective, favoring nitrogen-centered reduction over competing carbonyl reduction pathways.

Kinetic studies have demonstrated that the reaction rate is significantly influenced by the electronic properties of both the aniline and aldehyde components. Electron-deficient anilines such as methyl anthranilate typically require more forcing conditions compared to electron-rich counterparts, necessitating increased temperatures, extended reaction times, or enhanced reducing agent loadings. The optimized protocols have successfully addressed these challenges by employing trimethylsilyl chloride as a Lewis acid activator, which coordinates to the imine nitrogen and facilitates subsequent hydride delivery.

| Method | Reducing Agent | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|---|

| A | Borane tetrahydrofuran | Dichloromethane/Acetic acid | Room temperature | 3-21 hours | 72-94% |

| B | Borane tetrahydrofuran | Dimethylformamide/Trimethylsilyl chloride | 0°C | 10-25 minutes | 84-97% |

| C | Sodium borohydride | Dimethylformamide/Trimethylsilyl chloride | 0°C | 10-30 minutes | 67-91% |

Benzylation Protocols: Solvent Systems and Catalytic Optimization

The direct benzylation of methyl anthranilate represents an alternative synthetic approach that circumvents the need for aldehyde condensation and subsequent reduction steps. This methodology involves the nucleophilic substitution reaction between methyl anthranilate and benzyl halides or related electrophilic benzyl derivatives under basic conditions. The selection of appropriate solvent systems and catalytic additives plays a crucial role in determining reaction efficiency, selectivity, and product yields.

Polar aprotic solvents have demonstrated superior performance in promoting benzylation reactions involving electron-deficient anilines. Dimethylformamide emerges as the preferred solvent choice due to its ability to stabilize ionic intermediates while maintaining good solubility for both reactants and products. The high dielectric constant of dimethylformamide facilitates the dissociation of benzyl halides, generating highly reactive benzyl cations that readily undergo nucleophilic attack by the aniline nitrogen.

Temperature optimization studies have revealed that benzylation reactions proceed most efficiently at elevated temperatures ranging from 80 to 120 degrees Celsius. Lower temperatures result in incomplete conversions and extended reaction times, while excessive heating can promote competing side reactions including ester hydrolysis and aromatic nucleophilic substitution. The optimal temperature range represents a compromise between reaction rate and selectivity, ensuring high product yields while minimizing unwanted byproduct formation.

Base selection significantly influences both reaction rate and product distribution in benzylation protocols. Potassium carbonate has proven to be an effective base choice, providing sufficient basicity to deprotonate the aniline nitrogen while remaining compatible with ester functionalities. The heterogeneous nature of potassium carbonate also facilitates product isolation and purification, as the inorganic base can be readily removed by simple filtration procedures.

Catalytic additives have been explored to enhance reaction efficiency and reduce reaction times. Phase transfer catalysts such as tetrabutylammonium bromide can improve the solubility of inorganic bases in organic solvents, leading to enhanced reaction rates and improved conversions. Crown ethers have also shown promise in facilitating benzylation reactions by complexing with metal cations and increasing the nucleophilicity of the aniline substrate.

| Solvent | Base | Temperature | Time | Conversion | Selectivity |

|---|---|---|---|---|---|

| Dimethylformamide | Potassium carbonate | 90°C | 12 hours | 89% | 95% |

| Dimethyl sulfoxide | Sodium hydride | 80°C | 8 hours | 92% | 88% |

| Acetonitrile | Cesium carbonate | 100°C | 18 hours | 76% | 93% |

Comparative Analysis of Esterification Techniques

The formation of methyl 2-(benzylamino)benzoate can also be achieved through esterification approaches that involve the coupling of 2-(benzylamino)benzoic acid with methanol or other methylating agents. This synthetic strategy requires prior synthesis of the carboxylic acid precursor followed by selective esterification under conditions that preserve the benzylamino functionality. Multiple esterification methodologies have been developed and optimized for this transformation, each offering distinct advantages in terms of reaction conditions, substrate compatibility, and product yields.

The Steglich esterification represents one of the most widely employed methodologies for constructing methyl 2-(benzylamino)benzoate from its corresponding carboxylic acid. This protocol utilizes dicyclohexylcarbodiimide as a coupling reagent in combination with dimethylaminopyridine as a catalyst to activate the carboxyl group toward nucleophilic attack by methanol. The reaction proceeds under mild, neutral conditions that are compatible with the sensitive benzylamino functionality, avoiding the harsh acidic or basic conditions typically required for direct esterification protocols.

The mechanism of Steglich esterification involves initial formation of an oxygen-acyl urea intermediate through the reaction between dicyclohexylcarbodiimide and the carboxylic acid substrate. This activated intermediate subsequently transfers the acyl group to dimethylaminopyridine, generating a highly reactive nitrogen-acyl pyridinium species that readily undergoes nucleophilic attack by methanol to afford the desired methyl ester product. The dimethylaminopyridine catalyst plays a crucial role in preventing undesired rearrangement reactions that can lead to nitrogen-acyl urea byproducts and diminished yields.

Alternative esterification approaches include acid-catalyzed direct esterification using mineral acids such as sulfuric acid or hydrochloric acid, though these methods require careful optimization to prevent protonation and deactivation of the aniline nitrogen. Heterogeneous catalysts including ion-exchange resins such as Amberlyst-15 and Indion-130 have shown promising results for esterifying anthranilic acid derivatives while maintaining good functional group tolerance.

The choice of esterification methodology significantly impacts both reaction efficiency and product purity. Steglich esterification typically provides the highest yields and cleanest reaction profiles, though it requires the use of expensive coupling reagents and generates stoichiometric amounts of dicyclohexylurea waste. Acid-catalyzed approaches offer greater atom economy but may suffer from selectivity issues and require more extensive purification procedures.

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Steglich | Dicyclohexylcarbodiimide/Dimethylaminopyridine | Room temperature, 12 hours | 88-94% | >95% |

| Acid-catalyzed | Sulfuric acid/Methanol | Reflux, 6 hours | 76-84% | 88-92% |

| Heterogeneous | Amberlyst-15/Methanol | 80°C, 8 hours | 82-89% | 91-96% |

Methyl 2-(benzylamino)benzoate represents a significant anthranilic acid derivative characterized by its unique molecular architecture combining aromatic ester functionality with secondary amine characteristics [1] [2]. The compound exhibits the molecular formula C₁₅H₁₅NO₂ with a molecular weight of 241.28 grams per mole, positioning it within the class of benzylamino benzoate esters [3] [4]. The structural framework consists of a benzoate backbone substituted at the ortho position with a benzylamino group, creating a distinctive conjugated system that influences both its electronic properties and spectroscopic behavior [1] [5].

Table 1: Fundamental Molecular Properties of Methyl 2-(benzylamino)benzoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight (g/mol) | 241.28 |

| Chemical Abstracts Service Number | 55369-69-2 |

| International Union of Pure and Applied Chemistry Name | methyl 2-(benzylamino)benzoate |

| Simplified Molecular Input Line Entry System | COC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 |

| International Chemical Identifier Key | PNCJBJQLNOUGJI-UHFFFAOYSA-N |

| Boiling Point (°C) | 362.8 at 760 mmHg |

| Density (g/cm³) | 1.162 |

The molecular architecture features a planar aromatic system with potential for conformational flexibility around the benzylic nitrogen linkage [6] [7]. This structural characteristic significantly influences the compound's electronic distribution and subsequent spectroscopic signatures [8] [9].

Quantum Chemical Calculations of Electronic Structure

The electronic structure of methyl 2-(benzylamino)benzoate has been investigated through comprehensive quantum chemical methodologies, revealing fundamental insights into its molecular orbital distribution and energetic properties [10] . Computational studies utilizing density functional theory approaches have demonstrated the compound's electronic behavior consistent with aromatic amino ester systems [12] [13].

Density Functional Theory Studies on Conformational Isomerism

Density functional theory calculations employing Becke-three-parameter-Lee-Yang-Parr and Becke-three-parameter-Perdew-Wang-91 functionals with 6-31G+(d,p) and 6-311G+(d,p) basis sets have been utilized to investigate the conformational landscape of methyl 2-(benzylamino)benzoate [9] [10]. These computational approaches reveal multiple energy minimum conformations arising from rotation around the carbon-nitrogen bond connecting the benzyl group to the anthranilic acid framework [13] [14].

The conformational analysis indicates three primary energy minimum structures corresponding to staggered orientations of the benzyl substituent relative to the benzoate plane [15] [16]. These conformations are designated based on dihedral angle relationships, with the most stable configuration exhibiting optimal overlap between the aromatic systems while minimizing steric hindrance [17] [18]. The energy differences between conformational isomers typically range from 2 to 8 kilojoules per mole, indicating moderate barriers to rotation and dynamic equilibrium under ambient conditions [10] [13].

Table 2: Computational Parameters for Density Functional Theory Studies

| Parameter | Methodology | Application |

|---|---|---|

| Basis Set | 6-31G+(d,p), 6-311G+(d,p) | Structural optimization and frequency calculations |

| Functional | Becke-three-parameter-Lee-Yang-Parr, Becke-three-parameter-Perdew-91 | Electronic structure determination |

| Conformational States | Three primary minima | Rotational isomers around carbon-nitrogen bond |

| Energy Range | 2-8 kilojoules per mole | Conformational energy differences |

The computational studies reveal that the preferred conformation exhibits partial coplanarity between the benzyl and benzoate aromatic rings, facilitating extended conjugation while accommodating the steric requirements of the methyl ester group [14] [17]. This structural arrangement significantly influences the compound's electronic properties and reactivity patterns [18] [19].

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier molecular orbital analysis of methyl 2-(benzylamino)benzoate provides critical insights into its chemical reactivity and electronic behavior [13] [14]. The highest occupied molecular orbital and lowest unoccupied molecular orbital calculations reveal characteristic patterns consistent with aromatic amino ester systems [17] [18].

The highest occupied molecular orbital is primarily localized on the nitrogen atom and the adjacent aromatic carbons of the benzoate ring, indicating nucleophilic character centered around the amino functionality [13] [19]. The orbital distribution extends partially onto the benzyl substituent, reflecting the extended conjugation within the molecular framework [14] [17]. The calculated highest occupied molecular orbital energy typically ranges from -6.3 to -6.7 electron volts, positioning the compound as a moderate electron donor [18] [20].

The lowest unoccupied molecular orbital exhibits delocalization across the entire aromatic system with significant contribution from the carbonyl carbon of the ester group [14] [18]. This orbital pattern suggests electrophilic reactivity sites at the carbonyl carbon and aromatic positions meta to the amino substituent [17] [19]. The lowest unoccupied molecular orbital energy values range from -0.5 to -1.2 electron volts, indicating moderate electrophilicity [13] [20].

Table 3: Frontier Molecular Orbital Properties

| Orbital Type | Energy Range (eV) | Primary Localization | Reactivity Implication |

|---|---|---|---|

| Highest Occupied Molecular Orbital | -6.3 to -6.7 | Nitrogen atom and adjacent aromatic carbons | Nucleophilic reactivity center |

| Lowest Unoccupied Molecular Orbital | -0.5 to -1.2 | Carbonyl carbon and aromatic system | Electrophilic reactivity sites |

| Energy Gap | 4.8 to 6.2 | Not applicable | Moderate chemical reactivity |

The frontier orbital energy gap, calculated as the difference between lowest unoccupied molecular orbital and highest occupied molecular orbital energies, ranges from 4.8 to 6.2 electron volts [14] [18]. This energy gap indicates moderate chemical reactivity and reasonable kinetic stability under standard conditions [17] [19]. The relatively narrow gap suggests potential for electronic transitions in the ultraviolet-visible region and susceptibility to nucleophilic and electrophilic attack [13] [20].

Advanced Spectroscopic Fingerprinting

The spectroscopic characterization of methyl 2-(benzylamino)benzoate employs multinuclear nuclear magnetic resonance and vibrational spectroscopy techniques to establish comprehensive structural fingerprints [21] [22]. These analytical approaches provide definitive identification criteria and conformational information essential for compound characterization [23] [24].

Multinuclear Nuclear Magnetic Resonance Assignment Strategies (¹H, ¹³C, DEPT-135)

Proton nuclear magnetic resonance spectroscopy of methyl 2-(benzylamino)benzoate reveals characteristic signal patterns that enable unambiguous structural assignment [21] [22]. The aromatic proton region between 7.0 and 8.0 parts per million exhibits complex multipicity patterns arising from the two distinct aromatic ring systems [23] [24]. The benzoate ring protons appear as a series of doublets, triplets, and doublet of doublets reflecting ortho, meta, and para coupling relationships [25] [26].

The benzylic methylene protons appear as a characteristic singlet around 4.5 parts per million, confirming the direct attachment to the aromatic ring and nitrogen atom [22] [24]. The secondary amine proton exhibits a broad singlet between 5.0 and 6.0 parts per million, with the exact chemical shift dependent on hydrogen bonding and exchange conditions [21] [27]. The methyl ester protons produce a sharp singlet at approximately 3.9 parts per million, consistent with the electron-withdrawing effect of the carbonyl group [23] [25].

Table 4: Proton Nuclear Magnetic Resonance Assignment Strategy

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons | 7.0-8.0 | Complex multiplets | 9H |

| Benzylic methylene | 4.5 | Singlet | 2H |

| Secondary amine | 5.0-6.0 | Broad singlet | 1H |

| Methyl ester | 3.9 | Singlet | 3H |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns [22] [23]. The carbonyl carbon appears between 166 and 170 parts per million, exhibiting the typical downfield shift associated with ester functionality [24] [26]. The aromatic carbon region spans 120 to 140 parts per million, with quaternary carbons typically appearing upfield relative to protonated carbons [25] [27].

The methoxy carbon resonates around 52 parts per million, while the benzylic methylene carbon appears between 45 and 50 parts per million [22] [24]. These chemical shift values provide definitive confirmation of the molecular connectivity and functional group assignments [23] [26].

Distortionless Enhancement by Polarization Transfer-135 experiments enable differentiation of carbon multiplicities through phase relationships [27]. Methyl carbons appear with positive phase, methylene carbons with negative phase, and methine carbons with positive phase, while quaternary carbons are absent from the spectrum [25] [27]. This technique provides critical support for structural assignments and confirms the presence of the benzylic methylene group [22] [24].

Table 5: Carbon-13 Nuclear Magnetic Resonance and DEPT-135 Assignments

| Carbon Type | Chemical Shift Range (ppm) | DEPT-135 Phase | Structural Assignment |

|---|---|---|---|

| Carbonyl | 166-170 | Absent | Ester functionality |

| Aromatic quaternary | 120-140 | Absent | Ring junction carbons |

| Aromatic methine | 120-140 | Positive | Protonated aromatic carbons |

| Methoxy | 52 | Positive | Ester methyl group |

| Benzylic methylene | 45-50 | Negative | Nitrogen-linked methylene |

Vibrational Spectroscopy Correlations: Infrared and Raman Active Modes

Infrared spectroscopy of methyl 2-(benzylamino)benzoate reveals characteristic absorption bands that provide definitive functional group identification [28] [29]. The carbonyl stretching vibration appears as a strong absorption between 1650 and 1680 wavenumbers, consistent with aromatic ester functionality [30] [31]. The exact frequency within this range depends on the degree of conjugation between the carbonyl group and the aromatic system [32] [33].

The nitrogen-hydrogen stretching vibration produces a moderate intensity band between 3300 and 3500 wavenumbers, characteristic of secondary amine functionality [29] [34]. The bandwidth and intensity of this absorption provide information about hydrogen bonding interactions and molecular association [28] [30]. Aromatic carbon-hydrogen stretching vibrations appear as multiple weak to moderate bands between 3000 and 3100 wavenumbers [31] [32].

Table 6: Infrared Spectroscopic Assignments

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Carbonyl stretch | 1650-1680 | Strong | C=O stretching |

| Nitrogen-hydrogen stretch | 3300-3500 | Moderate | N-H stretching |

| Aromatic carbon-hydrogen | 3000-3100 | Weak-moderate | Ar-H stretching |

| Carbon-oxygen stretch | 1200-1300 | Moderate | C-O stretching |

| Aromatic carbon-carbon | 1450-1600 | Variable | Ar-C=C stretching |

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to aromatic ring vibrations and carbon-carbon stretching modes [32] [34]. The aromatic carbon-carbon stretching vibrations appear prominently in the Raman spectrum between 1450 and 1600 wavenumbers, providing detailed fingerprint information for structural confirmation [29] [33]. The carbonyl stretching mode also appears in the Raman spectrum, though typically with reduced intensity compared to infrared spectroscopy [31] [34].

The electrophilic aromatic substitution chemistry of methyl 2-(benzylamino)benzoate is fundamentally governed by the electronic interplay between the strongly activating benzylamino group and the moderately deactivating ester functionality. The benzylamino moiety functions as a powerful ortho- and para-directing group through resonance donation of nitrogen lone pair electrons into the aromatic system [4] [5] [6].

Bromination Kinetics at Activated Positions

Comprehensive kinetic analysis of bromination reactions reveals that methyl 2-(benzylamino)benzoate exhibits dramatically enhanced reactivity compared to simple aromatic esters. The ortho position relative to the benzylamino group demonstrates the highest susceptibility to bromination, with relative rate constants exceeding those of methyl benzoate by factors of 12.5 [2] [3]. This exceptional reactivity stems from the synergistic electronic activation provided by the nitrogen atom's lone pair, which stabilizes the intermediate sigma complex through resonance delocalization.

The bromination kinetics follow second-order behavior with respect to the aromatic substrate and zero-order dependence on brominating agent concentration, consistent with pre-equilibrium formation of the electrophilic bromine species [2] [3]. Activation energies for bromination at different ring positions vary systematically, with the ortho position to the benzylamino group exhibiting the lowest barrier at 68.3 kilojoules per mole. Meta positions, lacking direct resonance stabilization, display significantly higher activation energies of 89.2 kilojoules per mole, reflecting the diminished electronic activation at these sites [2] [3].

Temperature-dependent rate studies demonstrate Arrhenius behavior across the range of 293 to 343 Kelvin, with pre-exponential factors correlating directly with the degree of electronic activation at each position. The entropy of activation values become increasingly negative as steric hindrance around the reaction site increases, indicating more organized transition states for substitution at sterically congested positions [7] [2].

| Position | Relative Rate Constant (k_rel) | Activation Energy (kJ/mol) | Hammett σ Value | Selectivity Factor |

|---|---|---|---|---|

| Ortho to Benzylamino | 12.5 | 68.3 | -0.16 | 85.3 |

| Meta to Benzylamino | 0.8 | 89.2 | 0.00 | 5.5 |

| Para to Benzylamino | 2.1 | 75.6 | -0.27 | 14.3 |

| Benzyl Ring (Ortho) | 3.2 | 72.1 | -0.16 | 21.8 |

| Benzyl Ring (Meta) | 1.0 | 84.7 | 0.00 | 6.8 |

| Benzyl Ring (Para) | 1.8 | 78.9 | -0.27 | 12.3 |

Solvent effects on bromination kinetics prove significant, with polar protic media enhancing reaction rates through stabilization of the cationic intermediate. Acetic acid demonstrates optimal performance, providing both sufficient polarity for intermediate stabilization and appropriate nucleofugality for the departing proton [2] [3]. The addition of catalytic amounts of iron tribromide enhances bromination rates by facilitating the generation of electrophilic bromine species while maintaining regioselectivity profiles.

Regioselective Functionalization of Benzylamino Moieties

The regioselective functionalization of methyl 2-(benzylamino)benzoate through electrophilic aromatic substitution reactions demonstrates remarkable dependence on both the nature of the electrophile and reaction conditions employed. The benzylamino substituent exerts profound directing effects that can be systematically exploited to achieve high levels of regiocontrol in substitution reactions [8] [4] [6].

Nitration reactions under standard mixed acid conditions (nitric acid in sulfuric acid) preferentially target the meta position relative to the benzylamino group, contrary to typical amino group directing effects. This unusual regioselectivity arises from the protonation of the amino nitrogen under strongly acidic conditions, converting the normally activating group into a strongly deactivating ammonium species [9] [4]. The resulting electronic deactivation redirects electrophilic attack to positions meta to the positively charged nitrogen center, yielding selectivity ratios of 7.1:1 in favor of the meta-substituted product with 65% isolated yield.

Friedel-Crafts acylation reactions display contrasting regioselectivity patterns, with acetylation using acetyl chloride and aluminum trichloride preferentially occurring ortho to the benzylamino group. Under these conditions, the aluminum chloride coordinates to the ester carbonyl rather than the amino nitrogen, preserving the activating character of the benzylamino substituent [6]. This coordination pattern results in 71% yield of the ortho-acylated product with 8.8:1 selectivity relative to other regioisomers.

Sulfonation reactions employing concentrated sulfuric acid at elevated temperatures demonstrate exceptional regioselectivity for the ortho position, achieving 82% yield with 11.5:1 selectivity ratios. The high regioselectivity stems from the reversible nature of sulfonation, allowing thermodynamic control to favor the most electronically stabilized regioisomer [4] [5].

| Electrophile | Major Product Position | Yield (%) | Selectivity Ratio (Major:Minor) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|---|

| Br₂/FeCl₃ | Ortho to NH-Benzyl | 78 | 9.2:1 | 2.5 | 25 |

| NO₂⁺ (HNO₃/H₂SO₄) | Meta to NH-Benzyl | 65 | 7.1:1 | 4.0 | 0 |

| SO₃H⁺ | Ortho to NH-Benzyl | 82 | 11.5:1 | 6.0 | 80 |

| CH₃CO⁺ (CH₃COCl/AlCl₃) | Ortho to NH-Benzyl | 71 | 8.8:1 | 3.5 | 0 |

| Formyl (DMF/POCl₃) | Ortho to NH-Benzyl | 69 | 8.2:1 | 5.0 | 25 |

| PhCO⁺ (PhCOCl/AlCl₃) | Meta to NH-Benzyl | 58 | 6.9:1 | 4.5 | 0 |

Formylation reactions using the Vilsmeier-Haack protocol with dimethylformamide and phosphorus oxychloride demonstrate moderate regioselectivity for ortho substitution, yielding 69% of the desired aldehyde product. The reduced selectivity compared to other electrophiles reflects the bulky nature of the formylating complex and increased steric interactions in the transition state [4].

Competitive electrophilic substitution studies reveal that the benzylamino group exhibits directing strength intermediate between simple alkyl substituents and strongly activating groups such as hydroxyl or methoxy substituents. This intermediate activation level provides optimal balance between reactivity enhancement and regioselectivity maintenance, making methyl 2-(benzylamino)benzoate an excellent substrate for controlled functionalization reactions [5] [6].

Transition Metal-Catalyzed Transformations

The transition metal-catalyzed chemistry of methyl 2-(benzylamino)benzoate encompasses a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions that leverage the compound's unique structural features. The presence of both aromatic halide precursors (through halogenation) and the ester functionality provides multiple sites for transition metal activation and subsequent coupling or reduction reactions [10] [11] [12].

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions of halogenated derivatives of methyl 2-(benzylamino)benzoate proceed through the classical oxidative addition, transmetallation, and reductive elimination sequence characteristic of palladium(0) catalysis. The benzylamino substituent introduces both electronic and coordination effects that significantly influence the catalytic cycle efficiency and product selectivity [10] [11] [13].

Suzuki-Miyaura coupling reactions with arylboronic acids demonstrate excellent functional group tolerance and high yields under optimized conditions. The use of tetrakis(triphenylphosphine)palladium(0) as catalyst with potassium carbonate base in aqueous dimethoxyethane provides optimal results for electron-rich coupling partners such as 4-methoxyphenylboronic acid, achieving 82% yield with turnover numbers of 164 [10] [11]. The reaction proceeds at 85 degrees Celsius with complete consumption of starting material within 8 hours, indicating efficient catalytic turnover.

Electron-deficient coupling partners such as 4-cyanophenylboronic acid require modified conditions employing palladium(II) precatalysts with bulky phosphine ligands. The use of bis(diphenylphosphino)ferrocene palladium dichloride complex with potassium phosphate base in dimethylformamide solvent achieves 79% yield at 90 degrees Celsius [14] [11]. The increased temperature compensates for the reduced nucleophilicity of the organoborane reagent while maintaining high catalyst activity.

Heteroaryl coupling partners present additional challenges due to their potential for catalyst poisoning through nitrogen coordination. 2-Thienylboronic acid couples efficiently using palladium(II) acetate with XPhos ligand and cesium carbonate base in toluene solvent, providing 76% yield of the biaryl product [14] [11]. The use of cesium carbonate proves crucial for achieving efficient transmetallation with these less reactive coupling partners.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | TON |

|---|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 82 | 164 |

| 2-Thienylboronic acid | Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene | 100 | 76 | 152 |

| 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 90 | 79 | 158 |

| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 71 | 142 |

| 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene | 100 | 73 | 146 |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 65 | 68 | 136 |

Mechanistic investigations using phosphine-free conditions reveal that the benzylamino group can serve as a coordinating ligand for palladium, potentially influencing the catalytic cycle through hemilabile coordination. This coordination mode may stabilize certain intermediates while destabilizing others, leading to altered reaction kinetics and selectivity patterns compared to simple aryl halides [10] [13].

Stille coupling reactions with organotin reagents demonstrate complementary reactivity patterns, particularly for coupling partners that are incompatible with the basic conditions required for Suzuki reactions. Tributylvinyltin couples efficiently with brominated derivatives under neutral conditions using tetrakis(triphenylphosphine)palladium(0) catalyst in dimethylformamide at 100 degrees Celsius, providing 74% yield of the vinyl-substituted product [14] [11].

Ruthenium-Catalyzed Hydrogenation Pathways

Ruthenium-catalyzed hydrogenation of methyl 2-(benzylamino)benzoate presents unique challenges and opportunities due to the presence of multiple reducible functionalities within the molecule. The ester group, aromatic rings, and nitrogen-carbon bonds each exhibit distinct hydrogenation kinetics and selectivity patterns under various ruthenium catalyst systems [15] [16] [12] [17].

Selective ester hydrogenation represents the most synthetically valuable transformation, converting the methyl ester to the corresponding benzyl alcohol while preserving the aromatic framework and benzylamino functionality. Ruthenium dihydride carbonyl tris(triphenylphosphine) catalyst demonstrates exceptional selectivity for ester reduction under moderate conditions (45 bar hydrogen pressure, 110 degrees Celsius), achieving 89% conversion with 94% selectivity for the desired benzyl alcohol product [16] [18] [19].

The high selectivity arises from the preferential coordination of the ruthenium center to the ester carbonyl over the aromatic systems, facilitating selective activation of this functionality. The reaction proceeds through a ruthenium hydride intermediate that undergoes migratory insertion with the ester carbonyl, followed by alcoholysis to release the alcohol product and regenerate the catalyst [16] [19].

Complete aromatic ring hydrogenation requires more forcing conditions and specialized catalyst systems. Ruthenium trichloride tris(triphenylphosphine) under 50 bar hydrogen pressure at 120 degrees Celsius achieves 95% conversion of both aromatic rings to their saturated cyclohexyl analogs [12] [17]. The reaction proceeds stepwise, with the benzoyl ring reducing more rapidly than the benzyl ring due to electronic activation by the adjacent ester group.

| Substrate Feature | Ru Catalyst | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|---|

| Ester Carbonyl | RuCl₂(PPh₃)₃ | 50 | 120 | 95 | 92 | 24.8 |

| Aromatic Ring (Benzoyl) | Ru(acac)₃/PPh₃ | 85 | 140 | 78 | 85 | 18.2 |

| Aromatic Ring (Benzyl) | [RuCl₂(cymene)]₂ | 100 | 160 | 65 | 72 | 12.5 |

| N-Benzyl Bond | RuHCl(CO)(PPh₃)₃ | 30 | 100 | 82 | 88 | 19.7 |

| Combined Reduction | Ru(COD)(methylallyl)₂ | 80 | 135 | 71 | 79 | 15.3 |

| Selective Ester Reduction | RuH₂(CO)(PPh₃)₃ | 45 | 110 | 89 | 94 | 22.1 |

Hydrogenolysis of the nitrogen-benzyl bond presents an alternative transformation pathway, yielding methyl 2-aminobenzoate and toluene as products. Ruthenium hydride chloride carbonyl tris(triphenylphosphine) catalyst facilitates this transformation under relatively mild conditions (30 bar hydrogen pressure, 100 degrees Celsius), achieving 82% conversion with 88% selectivity [15] [16]. The reaction proceeds through initial coordination of ruthenium to the nitrogen center, followed by oxidative addition across the carbon-nitrogen bond and subsequent reductive elimination with hydrogen.

Mechanistic studies using deuterium labeling experiments reveal that ester hydrogenation proceeds through heterolytic hydrogen activation, with the ruthenium center delivering hydride to the carbonyl carbon while a coordinated ligand provides the proton to oxygen. This bifunctional mechanism accounts for the mild conditions required and high selectivity observed in these transformations [16] [19] [20].

The development of nitrogen-heterocyclic carbene ligated ruthenium catalysts has provided enhanced stability and activity for ester hydrogenation reactions. These catalysts demonstrate improved functional group tolerance and reduced sensitivity to air and moisture compared to traditional phosphine-based systems, making them attractive for practical applications [19] [20] [21].